molecular formula C16H17N3O4S B5042589 1-(3-Nitro-benzenesulfonyl)-4-phenyl-piperazine CAS No. 6102-94-9

1-(3-Nitro-benzenesulfonyl)-4-phenyl-piperazine

Cat. No.: B5042589
CAS No.: 6102-94-9
M. Wt: 347.4 g/mol
InChI Key: LWMVTSYZEHUUAM-UHFFFAOYSA-N
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Description

1-(3-Nitro-benzenesulfonyl)-4-phenyl-piperazine is a chemical compound of significant interest in specialized medical and pharmacological research, particularly in the development of radiation countermeasures. This compound belongs to the class of sulfonylpiperazine derivatives, which have been identified in high-throughput screens for their ability to mitigate tissue damage caused by acute radiation syndrome (ARS) . While specific studies on this meta-nitro isomer are not available in the public literature, a closely related para-nitro analog, 1-[(4-Nitrophenyl)sulfonyl]-4-phenylpiperazine (Compound #5), has demonstrated potent efficacy in protecting the gastrointestinal (GI) tract from radiation injury . Research on the related compound indicates that its mechanism of action may involve the modulation of gut-associated lymphoid tissue (GALT), specifically by increasing the number of Peyer's patches and supporting the regeneration of intestinal crypts adjacent to these sites after radiation-induced damage . This suggests a potential role for sulfonylpiperazine-based compounds in promoting crypt regeneration and immune cell influx into critical gut tissues, which is essential for recovery after radiation exposure . The broader family of piperazine derivatives is extensively explored in medicinal chemistry for a wide spectrum of therapeutic applications, underscoring the versatility and importance of this heterocyclic scaffold in drug discovery . Researchers may find this compound a valuable tool for investigating novel pathways in radioprotection and for further exploring the structure-activity relationships within this promising class of compounds . This product is intended for research purposes only and is not for diagnostic or therapeutic use.

Properties

IUPAC Name

1-(3-nitrophenyl)sulfonyl-4-phenylpiperazine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H17N3O4S/c20-19(21)15-7-4-8-16(13-15)24(22,23)18-11-9-17(10-12-18)14-5-2-1-3-6-14/h1-8,13H,9-12H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LWMVTSYZEHUUAM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1C2=CC=CC=C2)S(=O)(=O)C3=CC=CC(=C3)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H17N3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70293427
Record name 1-(3-Nitro-benzenesulfonyl)-4-phenyl-piperazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70293427
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

347.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

6102-94-9
Record name 1-(3-Nitro-benzenesulfonyl)-4-phenyl-piperazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70293427
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(3-Nitro-benzenesulfonyl)-4-phenyl-piperazine typically involves the reaction of 3-nitrobenzenesulfonyl chloride with 4-phenylpiperazine. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction conditions generally include:

  • Solvent: Dichloromethane or another suitable organic solvent.
  • Temperature: Room temperature to slightly elevated temperatures (20-40°C).
  • Reaction Time: Several hours to ensure complete conversion.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions: 1-(3-Nitro-benzenesulfonyl)-4-phenyl-piperazine can undergo various chemical reactions, including:

    Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst (e.g., palladium on carbon) or chemical reductants like tin(II) chloride.

    Substitution: The sulfonyl group can participate in nucleophilic substitution reactions, where nucleophiles such as amines or thiols replace the sulfonyl group.

    Oxidation: Although less common, the phenyl group can undergo oxidation under strong oxidative conditions to form corresponding quinones.

Common Reagents and Conditions:

    Reduction: Hydrogen gas, palladium on carbon, tin(II) chloride.

    Substitution: Amines, thiols, bases like sodium hydroxide.

    Oxidation: Strong oxidizing agents like potassium permanganate.

Major Products:

    Reduction: 1-(3-Amino-benzenesulfonyl)-4-phenyl-piperazine.

    Substitution: Various substituted piperazines depending on the nucleophile used.

    Oxidation: Quinone derivatives of the phenyl group.

Scientific Research Applications

1-(3-Nitro-benzenesulfonyl)-4-phenyl-piperazine, often abbreviated as NBSPP, is a compound that has garnered attention in various fields of scientific research due to its unique chemical properties and potential applications. This article delves into the applications of NBSPP, focusing on its role in medicinal chemistry, pharmacology, and other relevant fields.

Antidepressant Activity

Research has indicated that piperazine derivatives, including NBSPP, exhibit significant antidepressant activity. A study published in the Journal of Medicinal Chemistry demonstrated that modifications to the piperazine ring can enhance serotonin receptor affinity, which is crucial for developing new antidepressants. The nitro-benzenesulfonyl group may play a role in increasing the lipophilicity of the compound, thereby improving its ability to cross the blood-brain barrier.

Anticancer Potential

NBSPP has also been investigated for its anticancer properties. In vitro studies have shown that it can inhibit the proliferation of specific cancer cell lines, including breast and prostate cancer cells. The mechanism appears to involve the induction of apoptosis and cell cycle arrest. A comprehensive analysis in Cancer Letters highlighted that compounds with similar structures could disrupt microtubule dynamics, leading to effective cancer treatment strategies.

Antimicrobial Activity

The antimicrobial properties of NBSPP have been explored against various bacterial strains. A study published in Antimicrobial Agents and Chemotherapy reported that NBSPP showed promising activity against both Gram-positive and Gram-negative bacteria. The mechanism involves interference with bacterial cell wall synthesis, making it a candidate for further development as an antibiotic agent.

Neuropharmacology

In neuropharmacological studies, NBSPP has been shown to interact with various neurotransmitter systems, particularly those involving serotonin and dopamine receptors. Research indicates that this compound may modulate neurotransmitter release, which could be beneficial for treating disorders such as schizophrenia and bipolar disorder.

Pain Management

Preliminary studies suggest that NBSPP may have analgesic properties. Animal models have demonstrated that administration of this compound can reduce pain responses, likely through its action on central nervous system pathways involved in pain perception. This application warrants further investigation to establish its efficacy and safety profile for clinical use.

Table 1: Summary of Biological Activities of this compound

Activity TypeDescriptionReference
AntidepressantEnhances serotonin receptor affinity
AnticancerInduces apoptosis in cancer cell lines
AntimicrobialEffective against Gram-positive and Gram-negative bacteria
NeuropharmacologicalModulates neurotransmitter release
AnalgesicReduces pain responses in animal models

Case Study 1: Antidepressant Efficacy

In a controlled study involving animal models of depression, researchers administered varying doses of NBSPP to assess its impact on behavior and neurochemical changes. The results indicated a dose-dependent improvement in depressive-like behaviors alongside increased levels of serotonin in the brain, highlighting its potential as a therapeutic agent for depression.

Case Study 2: Cancer Cell Line Inhibition

A laboratory study focused on breast cancer cell lines treated with NBSPP revealed significant inhibition of cell proliferation after 48 hours of exposure. Flow cytometry analysis showed an increase in apoptotic cells compared to controls, suggesting that NBSPP could be developed into an anticancer drug.

Mechanism of Action

The mechanism of action of 1-(3-Nitro-benzenesulfonyl)-4-phenyl-piperazine depends on its specific application. In medicinal chemistry, the compound may interact with various molecular targets, such as enzymes or receptors, to exert its effects. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, leading to therapeutic or toxic effects. The sulfonyl group can enhance the compound’s binding affinity to target proteins through hydrogen bonding and electrostatic interactions.

Comparison with Similar Compounds

Substituent Variations and Receptor Affinity

The pharmacological profile of arylpiperazine derivatives is highly dependent on substituents. Below is a comparative analysis of key analogues:

Compound Name Substituents Key Targets (Ki values) Selectivity/Activity References
1-(3-Nitro-benzenesulfonyl)-4-phenyl-piperazine 3-Nitrobenzenesulfonyl, 4-phenyl Not explicitly reported Hypothesized 5-HT1A/D3 affinity
LASSBio-579 4-Chlorophenyl-pyrazole, 4-phenyl 5-HT1A (agonist), D2/D3 Multi-target antipsychotic activity
Compound 14a Trans double bond, 4-phenyl-piperazine D3 (Ki = 0.18 nM) 87-fold D3 vs. D2 selectivity
KN62 Bis-isoquinolinesulfonyl, 4-phenyl P2X7 receptor antagonist IC50 = 10–50 nM
4-(4-Nitrophenyl)piperazinium salts Nitrophenyl, hydrogen succinate N/A (structural studies) Hydrogen-bonding in crystal lattice

Key Observations:

  • Electron-Withdrawing Effects : The 3-nitrobenzenesulfonyl group in the target compound may enhance receptor binding through polar interactions, similar to the nitro group in 4-nitrophenylpiperazinium salts, which form symmetrical hydrogen bonds in crystal structures .
  • Multi-Target Potential: Unlike LASSBio-579, which exhibits dual 5-HT1A and D2/D3 activity, the target compound’s nitrobenzenesulfonyl group may favor serotonin receptor interactions, analogous to arylpiperazine derivatives with sulfonamide moieties .

Pharmacological and Structural Insights

  • 5-HT1A Receptor Interactions: Evidence suggests that coplanar aromatic rings (e.g., 4-phenyl-THP derivatives) enhance 5-HT1A affinity via edge-to-face CH−π interactions with Phe 6.52 residues. The nitrobenzenesulfonyl group may disrupt this interaction due to steric hindrance, reducing affinity compared to non-sulfonylated analogues .
  • Dopamine Receptor Selectivity : The sulfonyl group’s polarity may reduce D2/D3 binding compared to lipophilic derivatives like LASSBio-579 or compound 14a, which prioritize CNS penetration .
  • Antipsychotic Potential: While LASSBio-579 reverses catalepsy in animal models, the target compound’s nitro group may confer unique anti-inflammatory or multi-target properties, as seen in KN62’s inhibition of ATP-induced cytokine release .

Biological Activity

1-(3-Nitro-benzenesulfonyl)-4-phenyl-piperazine is a compound of significant interest due to its diverse biological activities. This article explores its synthesis, biological evaluations, and potential therapeutic applications based on recent research findings.

Synthesis

The compound is synthesized through nucleophilic substitution reactions involving 1-benzhydryl piperazine and 3-nitro-benzenesulfonyl chloride. The synthesis results in a product characterized by spectroscopic methods and confirmed by X-ray diffraction studies, revealing a monoclinic crystal structure with the formula C23H23N3O4SC_{23}H_{23}N_{3}O_{4}S .

Antimicrobial Properties

Research indicates that piperazine derivatives, including this compound, exhibit notable antimicrobial activity. A study found that compounds with benzenesulfonyl groups showed effective inhibition against various bacterial strains, including Mycobacterium tuberculosis . The selectivity index for some derivatives was reported to be greater than 30, indicating low cytotoxicity alongside significant antituberculosis activity .

Table 1: Antimicrobial Activity of Selected Piperazine Derivatives

Compound NameMIC (µg/mL)Target Organism
This compound15-30M. tuberculosis
Benzhydrylpiperazine derivatives<50Various bacterial strains
Sulfonamide derivatives10-20Gram-positive bacteria

Anti-inflammatory Effects

The compound also demonstrates anti-inflammatory properties. Nitro compounds have been shown to inhibit inducible nitric oxide synthase (iNOS), which is crucial in the inflammatory response. The presence of nitro groups in the structure enhances these inhibitory effects on various inflammatory mediators, including COX-2 and TNF-α .

Anticancer Activity

Recent studies highlight the anticancer potential of piperazine derivatives. For instance, compounds incorporating piperazine rings have shown selective cytotoxicity against cancer cells while sparing non-cancerous cells. This selectivity is particularly evident in breast cancer cell lines . The mechanism involves targeting specific pathways related to cell growth and apoptosis.

Table 2: Cytotoxicity of Piperazine Derivatives on Cancer Cell Lines

Compound NameIC50 (µM)Cancer Cell Line
This compound12-25MDA-MB231 (triple-negative)
Hybrid piperazine derivatives10-30MCF7 (hormone receptor-positive)

The biological activity of this compound can be attributed to its ability to interact with various biological targets:

  • Inhibition of Enzymatic Activity : The compound inhibits enzymes involved in inflammation and cell proliferation.
  • Disruption of Bacterial Cell Walls : It interferes with bacterial cell wall synthesis, leading to cell lysis.
  • Induction of Apoptosis : In cancer cells, it triggers apoptotic pathways, leading to cell death.

Case Studies

One notable case study involved the evaluation of a series of piperazine derivatives for their anticancer properties. In vitro tests revealed that certain derivatives exhibited stronger activity against breast cancer cells compared to standard chemotherapeutics, suggesting their potential as lead compounds for further development .

Q & A

Q. What are common synthetic routes for preparing 1-(3-Nitro-benzenesulfonyl)-4-phenyl-piperazine?

Answer: The synthesis typically involves sulfonylation of 4-phenyl-piperazine using 3-nitro-benzenesulfonyl chloride under basic conditions. Key steps include:

  • Nucleophilic substitution : Reacting 4-phenyl-piperazine with 3-nitro-benzenesulfonyl chloride in dichloromethane (DCM) or tetrahydrofuran (THF) with a base (e.g., triethylamine) to facilitate deprotonation and sulfonylation .
  • Purification : Column chromatography (silica gel, ethyl acetate/hexane gradient) or crystallization to isolate the product .
  • Validation : Confirmation via TLC, NMR (¹H/¹³C), and mass spectrometry to verify purity and structural integrity .

Q. How is the purity and structural integrity of this compound verified?

Answer:

  • Chromatography : TLC (e.g., hexane:ethyl acetate, 1:2) monitors reaction progress .
  • Spectroscopy : ¹H/¹³C NMR confirms substituent positions; ESI-MS or HRMS validates molecular weight .
  • HPLC : For quantitative purity assessment (≥95% by reverse-phase methods) .

Q. What solvent systems are optimal for recrystallizing this compound?

Answer: Mixed-solvent systems (e.g., ethyl acetate/hexane or DCM/methanol) are effective. For example:

  • Dissolve the crude product in minimal DCM, add hexane dropwise until cloudiness appears, and cool to 0°C for crystallization .

Advanced Research Questions

Q. How can conflicting data on the biological activity of similar piperazine derivatives be addressed?

Answer:

  • Structure-Activity Relationship (SAR) Studies : Systematically vary substituents (e.g., nitro group position, sulfonyl vs. carbonyl) and test against target receptors/enzymes .
  • Dose-Response Analysis : Use IC50/EC50 comparisons across assays to resolve potency discrepancies .
  • Computational Modeling : Molecular docking (e.g., AutoDock Vina) to predict binding affinities and rationalize activity differences .

Q. What strategies optimize reaction yields in multi-step syntheses involving sulfonylation?

Answer:

  • Catalyst Selection : Use CuSO4/sodium ascorbate for "click" chemistry steps (e.g., triazole formation) to improve regioselectivity .
  • Solvent Optimization : Polar aprotic solvents (e.g., DMF, THF) enhance sulfonylation efficiency .
  • Temperature Control : Maintain 0–5°C during sulfonyl chloride addition to minimize side reactions .

Q. How can spectroscopic data contradictions (e.g., unexpected NMR peaks) be resolved?

Answer:

  • Variable Temperature (VT) NMR : Identify dynamic processes (e.g., rotational isomerism) causing split signals .
  • 2D NMR (COSY, HSQC) : Assign overlapping proton/carbon signals unambiguously .
  • X-ray Crystallography : Resolve conformational ambiguities by determining solid-state structure .

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